N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-24-14-6-5-11(8-16(14)25-2)13-10-28-19(20-13)21-18(23)12-9-17(27-22-12)15-4-3-7-26-15/h3-10H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQIRBHMHDVKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the furan and oxazole rings through various coupling reactions. Common reagents used in these reactions include thionyl chloride, furan-2-carboxylic acid, and oxalyl chloride. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or toluene .
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds featuring similar structural motifs have shown efficacy against various viruses by inhibiting viral replication. The thiazole ring is particularly noted for its role in enhancing antiviral activity through interactions with viral proteins or host cell receptors .
Case Study:
A study published in MDPI demonstrated that thiazole derivatives exhibited significant antiviral activity against Dengue Virus (DENV), with some compounds achieving IC50 values in the low micromolar range. This suggests that N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be explored further for its antiviral properties against emerging viral threats .
Anticancer Properties
Thiazole and oxazole derivatives have been extensively studied for their anticancer properties. The unique combination of functional groups in this compound may contribute to its ability to inhibit tumor growth.
Case Study:
Research has indicated that similar compounds can induce apoptosis in cancer cells by activating specific pathways involved in cell death. The presence of the dimethoxyphenyl group has been associated with enhanced cytotoxicity against various cancer cell lines .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another promising application. Thiazole derivatives have been shown to interact with key enzymes involved in metabolic pathways.
Mechanism of Action:
The mechanism typically involves binding to the active site of enzymes, thereby inhibiting their activity. This can disrupt metabolic processes that are crucial for cell survival and proliferation .
Case Study:
A detailed structure-activity relationship (SAR) study indicated that modifications on the thiazole ring could significantly enhance enzyme inhibition potency. For instance, substituents on the phenyl group were found to influence binding affinity and selectivity towards specific enzymes involved in cancer metabolism .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Heterocyclic Diversity : The furan in the target compound may engage in π-π interactions distinct from thiophene in Ev4 analogs, where sulfur could participate in hydrophobic or van der Waals interactions .
Physicochemical Properties
Notes:
- The target’s dimethoxyphenyl group may improve solubility compared to dichlorophenyl analogs.
- Furan’s planar structure could enhance crystallinity, as seen in Rip-B’s defined melting point .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its promising biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C20H17N5O4S
- Molecular Weight : 455.51 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the proliferation of cancer cells.
- Antiviral Activity : Research indicates that similar thiazole derivatives exhibit antiviral properties by disrupting viral replication processes.
- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- A study demonstrated that compounds with similar structures exhibited IC50 values as low as 0.25 μM against HepG2 (liver cancer) cells, indicating potent cytotoxic effects .
- Another research indicated that derivatives with specific substitutions at the thiazole ring showed enhanced activity against various cancer cell lines, suggesting structure-activity relationships that could be exploited for drug design .
Antiviral Effects
Research into N-Heterocycles has revealed promising antiviral activity:
- Compounds similar to this compound were found to outperform standard antiviral agents like ribavirin in vitro .
- The mechanism involves inhibition of reverse transcriptase and other viral enzymes critical for viral replication .
Study 1: Anticancer Efficacy
A study published in the Egyptian Journal of Chemistry evaluated a series of thiazole-based compounds for their anticancer properties. The findings indicated that the compound demonstrated significant growth inhibition across multiple cancer cell lines, with particular efficacy noted in breast and liver cancer models .
Study 2: Antiviral Activity
In a comparative study focusing on antiviral agents derived from heterocycles, researchers found that certain modifications to the thiazole ring structure significantly enhanced antiviral potency against HIV and other viruses . The compound's ability to interfere with viral replication was attributed to its interaction with key viral proteins.
Data Table: Biological Activities Overview
Q & A
Q. Core Modifications :
- Replace 3,4-dimethoxyphenyl with 4-fluorophenyl to test electronic effects .
- Substitute furan-2-yl with thiophene to assess heterocycle influence .
Q. Functional Group Analysis :
- Convert carboxamide to ester to probe hydrogen-bonding requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
